(S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (R)-2-hydroxy-2-phenylacetate
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Overview
Description
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a phenylethylamine moiety, and a tetrahydronaphthalene ring system, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate typically involves multiple steps, including the formation of the tetrahydronaphthalene ring, the introduction of the methoxy group, and the coupling of the phenylethylamine moiety. Common synthetic routes may involve:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling of the Phenylethylamine Moiety: This can be done through reductive amination or other coupling reactions using suitable catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the ®-2-hydroxy-2-phenylacetate moiety.
®-2-Hydroxy-2-phenylacetate: Lacks the tetrahydronaphthalene and methoxy groups.
Uniqueness
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C27H31NO4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-N-[(1R)-1-phenylethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C19H23NO.C8H8O3/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2;9-7(8(10)11)6-4-2-1-3-5-6/h3-10,14,17,20H,11-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-,17+;7-/m11/s1 |
InChI Key |
MLGMIWRLVJVHFL-HRUFZUORSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CCC3=C(C2)C=CC=C3OC.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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